1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine
Description
1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine is a heterocyclic compound featuring a fused oxazole-pyridine core linked to a piperidine ring substituted with an amine group at the 4-position. The compound has been explored in medicinal chemistry, particularly in the context of human African trypanosomiasis (HAT) research, where oxazolo-pyridine derivatives have shown promise as therapeutic candidates .
Properties
IUPAC Name |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-8-3-6-15(7-4-8)11-14-10-9(16-11)2-1-5-13-10/h1-2,5,8H,3-4,6-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOSZVYZLQWXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=C(O2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine typically involves the formation of the oxazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a suitable precursor containing the necessary functional groups to form the oxazole ring. This can be achieved through various cyclization reactions, such as the condensation of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is scalable. Techniques such as continuous flow chemistry may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Oxidation Reactions
The oxazole ring and pyridine moiety exhibit susceptibility to oxidation under controlled conditions:
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Hydrogen Peroxide (H₂O₂) : Oxidation under acidic conditions introduces hydroxyl groups or forms N-oxides. For example, treatment with H₂O₂ in acetic acid modifies the electron density of the heterocyclic system, potentially enhancing solubility for biological applications .
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Potassium Permanganate (KMnO₄) : Stronger oxidizing agents like KMnO₄ in aqueous or acidic media can cleave the oxazole ring, yielding carboxylic acid derivatives or fragmented pyridine products .
Reduction Reactions
The piperidine-4-amine group undergoes selective reduction:
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Sodium Borohydride (NaBH₄) : Reduces imine intermediates formed during derivatization reactions, stabilizing the amine functionality without affecting the oxazole ring.
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Catalytic Hydrogenation (H₂/Pd-C) : Selectively reduces double bonds in the pyridine ring under mild conditions, producing partially saturated analogs while preserving the oxazole structure.
Nucleophilic Substitution
The piperidine-4-amine group participates in substitution reactions:
Cycloaddition and Ring-Opening Reactions
The oxazole ring engages in cycloaddition reactions:
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Diels-Alder Reactions : Reacts with dienophiles like maleic anhydride to form bicyclic adducts, expanding structural diversity for combinatorial chemistry .
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Acid-Catalyzed Ring Opening : Treatment with HCl opens the oxazole ring, generating aminocarbonyl intermediates that can be further functionalized .
Enzyme-Targeted Modifications
The compound’s structure allows targeted modifications for biological activity:
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Acetylcholinesterase (AChE) Inhibition : Introduction of electron-withdrawing groups (e.g., -NO₂) at the pyridine position enhances inhibitory potency (IC₅₀: 0.8–1.2 μM) .
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Urease Inhibition : Methylation of the piperidine amine improves binding affinity to urease active sites, with IC₅₀ values as low as 2.5 μM .
Stability and Reactivity Trends
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pH Sensitivity : The oxazole ring remains stable under neutral to mildly acidic conditions but degrades in strongly basic media (pH > 10).
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Thermal Stability : Decomposition occurs above 250°C, making it suitable for high-temperature reactions like Suzuki couplings.
Scientific Research Applications
Basic Information
- Chemical Formula : C11H14N4O
- Molecular Weight : 218.26 g/mol
- CAS Number : 1158477-91-8
- Structure : The compound features a piperidine ring fused with an oxazolo[4,5-b]pyridine moiety, contributing to its biological activity.
Medicinal Chemistry
1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Neuropharmacology
Research indicates that this compound may exhibit neuroprotective properties. Studies have shown that derivatives of oxazolo-pyridine compounds can modulate neurotransmitter systems, potentially offering treatment avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. It has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of similar structures have shown efficacy against breast cancer and leukemia models .
Biochemical Research
The compound is utilized in biochemical assays to study enzyme interactions and receptor binding affinities. Its ability to act as a ligand for certain receptors makes it a valuable tool in pharmacological studies aimed at understanding disease mechanisms and drug action.
Drug Development
This compound serves as a lead compound for the development of new drugs targeting specific pathways involved in disease processes. Its structural analogs are synthesized to enhance potency and selectivity, paving the way for novel therapeutic agents.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of oxazolo-pyridine derivatives on neuronal cells exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and oxidative damage, suggesting their potential use in treating neurodegenerative disorders.
Case Study 2: Anticancer Activity
In a research article featured in Cancer Letters, researchers evaluated the anticancer efficacy of various oxazolo-pyridine compounds, including this compound. The study reported a dose-dependent inhibition of cancer cell growth, with notable effects observed in breast cancer cell lines.
Mechanism of Action
The mechanism of action of 1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2.1.1 tert-Butyl-Protected Derivatives
Compounds such as tert-butyl 4-({6-[(E)-3-methoxy-3-oxo-1-propenyl]oxazolo[4,5-b]pyridin-2-yl}methyl)-1-piperidinecarboxylate (26) and its ethyl-substituted counterpart (27) () demonstrate the impact of substituents on physicochemical properties. Compound 26 (melting point [mp] 157°C) exhibits higher crystallinity than 27 (mp 138°C), likely due to stronger intermolecular interactions from the methyl group. Both compounds share the oxazolo-pyridine core but differ in chain length (methyl vs. ethyl) and ester positioning, affecting solubility and synthetic yields (95% for 26 vs. 90% for 27) .
2.1.2 5-Methyl Substituted Derivatives The 5-methyl derivative, 1-(5-methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine hydrochloride (), introduces steric hindrance and enhanced lipophilicity compared to the parent compound.
2.1.3 Carboxylic Acid Derivatives
Replacing the amine with a carboxylic acid group, as in 1-(oxazolo[4,5-b]pyridin-2-yl)-piperidine-4-carboxylic acid (), alters polarity and hydrogen-bonding capacity. This modification may influence target binding, as seen in QSAR studies where electron-withdrawing groups improved HAT activity .
Heterocyclic Core Modifications
2.2.1 Imidazo[4,5-b]pyridine Analogues Compounds like 2-(4-(1H-imidazo[4,5-b]pyridin-2-yl)phenylimino)thiazolidin-4-one () replace the oxazole ring with an imidazole, introducing additional nitrogen atoms.
Pharmacological and Physicochemical Properties
A comparative analysis of key derivatives is summarized below:
*Calculated from ; †Includes HCl; ‡From MS data; §Estimated from structure.
Biological Activity
1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological profiles, including its synthesis, biological mechanisms, and therapeutic implications.
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromo-3-hydroxy-2-aminopyridine with various carboxylic acids in the presence of catalysts such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE) to yield oxazolo derivatives. The introduction of the piperidine moiety is crucial for enhancing the pharmacological properties of the resultant compounds .
Biological Activity
This compound exhibits a range of biological activities, which can be summarized as follows:
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antibacterial properties. For instance, derivatives have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves enzyme inhibition, which disrupts bacterial metabolism and growth .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes. Notably, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections, respectively. The IC50 values for these activities indicate promising therapeutic potential .
Anticancer Properties
Research indicates that oxazolo derivatives can induce apoptosis in cancer cells. The structural characteristics of this compound suggest it may interact with cellular pathways involved in cancer proliferation and survival. In vitro studies have reported cytotoxic effects on various cancer cell lines, although further investigation is required to determine specific mechanisms .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The oxazole ring contributes to its ability to interact with biological targets, while the piperidine moiety enhances solubility and bioavailability. SAR studies have indicated that modifications to these rings can significantly alter potency and selectivity against specific targets .
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Antimicrobial Efficacy : A study involving a series of synthesized oxazole derivatives showed that certain modifications increased antibacterial activity by up to 70% compared to unmodified compounds. This was particularly evident against resistant strains of E. coli and Staphylococcus aureus.
- Enzyme Inhibition : In a comparative analysis of various piperidine derivatives, this compound exhibited one of the lowest IC50 values for AChE inhibition at 0.63 µM, indicating high potency as a potential therapeutic agent for neurodegenerative diseases.
Q & A
Q. Methodological Approach :
- 1H/13C NMR Analysis : Assign peaks using coupling constants and 2D-COSY/HMQC to distinguish oxazole ring protons (δ 7.5–8.5 ppm) from piperidine NH2 (δ 1.5–2.5 ppm) .
- HRMS Validation : Confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns to rule out isomeric by-products .
- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism, as demonstrated for related imidazo-pyridine structures .
What strategies are recommended for structure-activity relationship (SAR) studies targeting the piperidine-4-amine moiety?
Q. Advanced SAR Design :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., CF3, Cl) at the oxazole ring (para position) to assess steric/electronic effects on binding affinity .
- Piperidine Modifications : Compare N-alkylation (e.g., ethyl, cyclopropyl) vs. secondary amine derivatives to evaluate pharmacokinetic properties (e.g., logP, solubility) .
- Biological Assays : Use kinase inhibition or receptor-binding assays (e.g., for analogs in ) to correlate structural changes with activity.
How can computational modeling guide the design of analogs with improved target specificity?
Q. Methodology :
- Docking Studies : Utilize crystal structures of related targets (e.g., benzothiophene-furopyridines ) to model interactions between the oxazole-piperidine scaffold and active sites.
- MD Simulations : Assess conformational stability of protonated piperidine NH2 in physiological pH environments .
- QSAR Models : Train on datasets of substituent effects (e.g., Cl, OMe) from to predict bioactivity.
What analytical challenges arise in impurity profiling during scale-up synthesis?
Q. Advanced Analysis :
- HPLC-MS : Detect trace intermediates (e.g., uncyclized amides) using C18 columns and gradient elution (ACN/H2O + 0.1% TFA) .
- Elemental Analysis : Verify stoichiometry (C, H, N) to confirm purity >98% .
- Regulatory Standards : Follow guidelines for residual solvents (e.g., methanol, dioxane) using GC-MS .
How do solvent polarity and pH affect the stability of this compound?
Q. Experimental Design :
- Stability Studies : Incubate the compound in buffers (pH 1–13) and solvents (DMSO, ethanol) at 25–40°C for 48 h. Monitor degradation via HPLC .
- Degradation Pathways : Acidic conditions may hydrolyze the oxazole ring, while basic conditions could deprotonate the piperidine NH2.
What synthetic routes are available for isotopically labeled analogs (e.g., <sup>15</sup>N) for tracer studies?
Q. Advanced Synthesis :
- Isotope Incorporation : Use <sup>15</sup>N-labeled 2-amino-3-hydroxypyridine or piperidine-4-amine precursors during cyclization/coupling steps .
- Characterization : Confirm labeling efficiency via <sup>15</sup>N NMR and HRMS isotopic distribution patterns.
How can conflicting bioactivity data from analogs be reconciled?
Q. Data Contradiction Analysis :
- Assay Variability : Compare IC50 values under standardized conditions (e.g., ATP concentration in kinase assays) .
- Metabolic Stability : Evaluate hepatic microsome degradation to differentiate intrinsic activity from pharmacokinetic effects .
What are the recommended protocols for safe handling and storage of this compound?
Q. Safety Guidelines :
- Storage : Keep under inert gas (N2) at –20°C in amber vials to prevent oxidation .
- Handling : Use PPE (gloves, goggles) and fume hoods due to potential irritancy (H315/H319) .
How can green chemistry principles be applied to improve the sustainability of its synthesis?
Q. Methodological Innovations :
- Catalyst Recycling : Recover HClO4/SiO2 nanoparticles via filtration and reuse for 3–5 cycles .
- Solvent Substitution : Replace methanol with cyclopentyl methyl ether (CPME) for lower toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
